molecular formula C7H4BrClN2S B2577751 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole CAS No. 1935426-74-6

4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole

Cat. No. B2577751
CAS RN: 1935426-74-6
M. Wt: 263.54
InChI Key: UHOYZXGNZJFRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole (BCTP) is an important organic compound with a wide range of applications in scientific research. BCTP has been studied for its potential use in drug synthesis, as a biochemical and physiological agent, and for its ability to act as a catalyst in laboratory experiments.

Scientific Research Applications

4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole has been studied for its potential use in drug synthesis. It has been used as a catalyst in the synthesis of a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and antibiotics. In addition, this compound has been studied for its potential use as a biochemical and physiological agent. It has been used to study the effects of various drugs on the body, and it has also been studied for its potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole is not fully understood. It is believed that this compound acts as a catalyst in the synthesis of various drugs, and it has also been suggested that it may act as an inhibitor of certain enzymes. In addition, this compound has been studied for its potential use as a biochemical and physiological agent. It has been suggested that this compound may interact with certain proteins and enzymes to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been suggested that it may act as an inhibitor of certain enzymes, and it has also been studied for its potential use in drug delivery systems. In addition, this compound has been studied for its potential use in drug synthesis, and it has been suggested that it may act as a catalyst in the synthesis of various drugs.

Advantages and Limitations for Lab Experiments

4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole has several benefits when used in laboratory experiments. It is relatively easy to synthesize, and it can be used as a catalyst in the synthesis of various drugs. In addition, this compound has a low toxicity, making it safe to use in laboratory experiments. However, this compound has some limitations. It is not very stable, and it can be difficult to store and handle. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research on 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole. One potential direction is to further investigate its potential use in drug synthesis. Another potential direction is to study its mechanism of action in more detail. In addition, further research could be done on its potential use as a biochemical and physiological agent, and its potential use in drug delivery systems. Finally, further research could be done on its stability and solubility in order to improve its use in laboratory experiments.

Synthesis Methods

4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole can be synthesized using a variety of methods, including a reaction between a bromoalkyl halide and a thiophenol derivative in the presence of a base. This method is known as the Buchwald-Hartwig reaction, and it is a common method for synthesizing this compound. Other methods include the use of a palladium-catalyzed reaction between a bromoalkyl halide and a thiophenol derivative, or a reaction between an alkyl halide and a thiophenol derivative in the presence of a palladium catalyst.

properties

IUPAC Name

4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-4-3-10-11-7(4)5-1-2-6(9)12-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOYZXGNZJFRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=C(C=NN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.